molecular formula C10H10O2 B579238 5-Methylchroman-4-one CAS No. 18385-68-7

5-Methylchroman-4-one

Cat. No.: B579238
CAS No.: 18385-68-7
M. Wt: 162.188
InChI Key: ZFVQMWINGWSVPO-UHFFFAOYSA-N
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Description

5-Methylchroman-4-one: is a heterocyclic compound belonging to the chromanone family It is characterized by a benzene ring fused with a dihydropyranone ring, with a methyl group attached at the fifth position

Scientific Research Applications

Chemistry:

  • 5-Methylchroman-4-one serves as a building block for the synthesis of various complex organic molecules. It is used in the development of new synthetic methodologies and the study of reaction mechanisms.

Biology:

Medicine:

Industry:

Future Directions

Due to the significant biological activities exhibited by chromanone and its analogs, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs . This will help in the development of new medicinal compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Pechmann Condensation: One common method for synthesizing 5-Methylchroman-4-one involves the Pechmann condensation of substituted phenols with β-ketoesters in the presence of acid catalysts. This reaction typically requires heating and results in the formation of the chromanone ring.

    Michael Addition: Another method involves the Michael addition of acrylonitrile to phenols, followed by cyclization.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-Methylchroman-4-one can undergo oxidation reactions to form various oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride, leading to the formation of corresponding alcohols.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the benzene ring. Halogenation, nitration, and sulfonation are common substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids like aluminum chloride.

Major Products:

Comparison with Similar Compounds

    Chroman-4-one: Lacks the methyl group at the fifth position but shares a similar core structure.

    Flavanone: Contains a similar chromanone structure but with a phenyl group at the second position.

    Isoflavone: Similar to flavanone but with the phenyl group at the third position.

Uniqueness:

Properties

IUPAC Name

5-methyl-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7-3-2-4-9-10(7)8(11)5-6-12-9/h2-4H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFVQMWINGWSVPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)CCOC2=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80675457
Record name 5-Methyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18385-68-7
Record name 5-Methyl-2,3-dihydro-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80675457
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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